molecular formula C16H13IN2O4S B8387915 Methyl 3-iodo-1-tosyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate

Methyl 3-iodo-1-tosyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate

Cat. No.: B8387915
M. Wt: 456.3 g/mol
InChI Key: JUDCEDACMFFKHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-iodo-1-tosyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate is a useful research compound. Its molecular formula is C16H13IN2O4S and its molecular weight is 456.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H13IN2O4S

Molecular Weight

456.3 g/mol

IUPAC Name

methyl 3-iodo-1-(4-methylphenyl)sulfonylpyrrolo[3,2-b]pyridine-5-carboxylate

InChI

InChI=1S/C16H13IN2O4S/c1-10-3-5-11(6-4-10)24(21,22)19-9-12(17)15-14(19)8-7-13(18-15)16(20)23-2/h3-9H,1-2H3

InChI Key

JUDCEDACMFFKHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=N3)C(=O)OC)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 3-iodo-1-((4-methylphenyl)sulfonyl)-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid (0.750 g, 1.696 mmol) in DCM (8.5 mL) and a few drops of DMF was added oxalyl chloride (0.259 mL, 2.97 mmol) at RT. After 30 min, the reaction was cooled to 0° C., MeOH was added and the mixture was stirred for 30 min. The mixture was then concentrated. To the yellow solid was added H2O and the mixture was extracted with DCM (3×). The combined organic layers were dried over anhydrous Na2SO4, filtered and concentrated to give methyl 3-iodo-1-((4-methylphenyl)sulfonyl)-1H-pyrrolo[3,2-b]pyridine-5-carboxylate (0.700 g, 1.534 mmol, 90%) as a pale yellow solid. MS (ESI, pos. ion) m/z: 457.0 (M+1). 1H NMR (400 MHz, CDCl3) δ ppm 2.38 (3H, s), 4.01 (3H, s), 7.27-7.32 (2H, m), 7.75-7.81 (2H, m), 8.02 (1H, s), 8.18 (1H, d, J=8.80 Hz), 8.34 (1H, d, J=8.61 Hz).
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8.5 mL
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solvent
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catalyst
Reaction Step One
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0.259 mL
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reactant
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0 (± 1) mol
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